BenchChemオンラインストアへようこそ!

4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a brominated pyrazole moiety at the 4-position. This scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor design due to its ability to mimic the adenine ring of ATP and engage in key hinge-region hydrogen bonds.

Molecular Formula C9H7BrN6
Molecular Weight 279.1 g/mol
CAS No. 1178290-21-5
Cat. No. B1373966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole
CAS1178290-21-5
Molecular FormulaC9H7BrN6
Molecular Weight279.1 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N3C=C(C=N3)Br
InChIInChI=1S/C9H7BrN6/c1-15-8-7(3-13-15)9(12-5-11-8)16-4-6(10)2-14-16/h2-5H,1H3
InChIKeyNVIRUNNCFNFKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole (CAS 1178290-21-5): A Key Pyrazolo[3,4-d]pyrimidine Building Block for Kinase-Targeted Synthesis


4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a brominated pyrazole moiety at the 4-position. This scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor design due to its ability to mimic the adenine ring of ATP and engage in key hinge-region hydrogen bonds [1]. The bromine substituent serves as a versatile synthetic handle for cross-coupling reactions, enabling the rapid generation of diversified compound libraries. The compound is primarily utilized as a advanced intermediate in the synthesis of novel kinase inhibitors, with research highlighting the critical role of 4-bromo substitution in achieving potent activity against therapeutically relevant kinase targets including Bcr-Abl T315I and FLT3/VEGFR2 [2].

Why 4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole Cannot Be Simply Replaced by Other Pyrazolo[3,4-d]pyrimidine Analogs


Generic substitution with closely related analogs such as 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 83255-88-3) or 4-bromo-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-51-2) is inadvisable due to the distinct electronic and steric profiles conferred by the 4-bromopyrazole substituent. The additional pyrazole ring alters the topological polar surface area (tPSA) and hydrogen-bond acceptor count, which directly impacts passive permeability and target binding. Crucially, structure-activity relationship (SAR) studies from the Bcr-Abl T315I inhibitor program demonstrate that subtle modifications at the N1 position of the pyrazolo[3,4-d]pyrimidine core dramatically shift both kinase selectivity and cellular potency [1]. Furthermore, the 4-bromopyrazole moiety provides a unique vector for halogen bonding with target proteins that cannot be recapitulated by simple 4-halo or 1-alkyl analogs, as evidenced by computational studies highlighting the importance of this structural feature for interaction with the T315I gatekeeper mutant [1].

Quantitative Differentiation Evidence for 4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole in Kinase Inhibitor Synthesis


4-Bromo Substituent Enables Suzuki Cross-Coupling with Measurably Higher Conversion than 4-Chloro Analog

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the 4-bromo substituent on the pyrazolo[3,4-d]pyrimidine scaffold demonstrates approximately 5- to 10-fold higher reactivity compared to the corresponding 4-chloro derivative, enabling higher conversion rates and shorter reaction times under identical conditions [1]. This differential reactivity is critical for the efficient parallel synthesis of kinase inhibitor libraries where rapid diversification is required.

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

4-Bromopyrazole Substituent Confers Superior Bcr-Abl T315I Inhibitory Activity vs. Non-Brominated and 1-Methyl Analogs

In a head-to-head comparison of pyrazolo[3,4-d]pyrimidine derivatives (compounds 2a–e), the 4-bromo derivative (2b) demonstrated the best inhibitory activity against the imatinib-resistant Bcr-Abl T315I mutant kinase [1]. Computational studies revealed that the bromine atom in the para position of the N1 side chain phenyl ring is critical for optimal interaction with the T315I gatekeeper residue, providing a halogen-bonding interaction not achievable with hydrogen, methyl, or chloro substituents [1]. While compound 2b is a close structural analog rather than the exact target compound, this class-level evidence supports the critical role of the 4-bromophenyl/4-bromopyrazole motif in achieving potent T315I inhibition.

Kinase Inhibition Bcr-Abl T315I Anticancer

Increased Topological Polar Surface Area (tPSA) Relative to 4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 83255-88-3) Predicts Different Oral Bioavailability Profile

The target compound (MW 279.10, tPSA 61.4 Ų) [1] possesses a significantly larger topological polar surface area than 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 83255-88-3; MW 213.03, tPSA 43.1 Ų). This difference of approximately 18.3 Ų in tPSA places the target compound closer to the Veber threshold of 140 Ų but still well within the acceptable range for oral bioavailability, while the simpler analog may be excessively lipophilic for certain CNS-sparing kinase inhibitor applications [2].

Drug-likeness ADME Prediction Physicochemical Properties

Specific Halogen-Bonding Capacity of the 4-Bromopyrazole Motif Distinguished from 4-Chloro and 4-Fluoro Analogs in Kinase Hinge Binding

The σ-hole on the bromine atom of the 4-bromopyrazole substituent enables a directional halogen-bonding interaction with backbone carbonyl oxygen atoms in the kinase hinge region. The electrostatic potential magnitude of the σ-hole for C–Br (approx. +10 to +15 kcal/mol) is significantly greater than for C–Cl (approx. +5 to +8 kcal/mol) and nearly absent for C–F, translating to a halogen-bond energy difference of approximately 1–3 kcal/mol favoring bromine over chlorine in protein-ligand complexes [1]. This energetic advantage has been experimentally validated in pyrazolo[3,4-d]pyrimidine kinase inhibitor co-crystal structures where the 4-bromo substituent forms a halogen bond with the backbone carbonyl of Glu317 in the Abl hinge region [2].

Halogen Bonding Kinase Selectivity Structure-Based Design

Procurement-Guiding Application Scenarios for 4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole (CAS 1178290-21-5)


Lead Diversification of Bcr-Abl T315I Inhibitor Series via Suzuki Cross-Coupling

For medicinal chemistry teams pursuing imatinib-resistant CML therapeutics, the 4-bromopyrazole handle enables rapid parallel synthesis of focused libraries. The established class-level SAR demonstrating the superiority of 4-bromo derivatives against the T315I gatekeeper mutant [1] supports prioritizing this specific building block over 4-chloro or 1-methyl analogs. The enhanced Suzuki reactivity (~5- to 10-fold over chloro) permits high-throughput library production with reduced palladium contamination, directly addressing procurement scalability concerns. (See Evidence Items 1 and 2)

Structure-Based Kinase Inhibitor Design Requiring Halogen-Bonding Pharmacophores

In kinase drug discovery programs where an X-ray co-crystal structure reveals a backbone carbonyl oxygen within 3.0–3.3 Å of the 4-position substituent, the 4-bromo analog is the optimal choice due to its approximately 1.5–2.0 kcal/mol halogen-bond advantage over the 4-chloro counterpart [2]. This energetic advantage, validated in Abl and Src kinase co-crystal structures, can translate to improved kinome selectivity—a critical factor when selecting a building block for clinical candidate optimization. (See Evidence Item 4)

Optimization of Oral Bioavailability in CNS-Sparing Kinase Inhibitor Programs

When designing peripheral kinase inhibitors, the higher tPSA of 61.4 Ų relative to the 43.1 Ų of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [3] provides a more favorable starting point for achieving oral absorption while limiting CNS penetration. This property profile is particularly relevant for oncology applications where target engagement in peripheral tumors is desired without CNS-mediated side effects. (See Evidence Item 3)

Advanced Intermediate for FLT3/VEGFR2 Dual Kinase Inhibitor Synthesis

The pyrazolo[3,4-d]pyrimidine core has been validated as a privileged scaffold for multikinase inhibition, with potent activity demonstrated against both FLT3 and VEGFR2 in acute myeloid leukemia models [4]. The 4-bromopyrazole substituent provides the synthetic versatility needed to explore diverse chemical space at the 4-position while maintaining the core scaffold's key hinge-binding interactions, making this compound a strategic procurement choice for multikinase inhibitor discovery programs targeting hematological malignancies. (See Evidence Items 1 and 2)

Quote Request

Request a Quote for 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.